molecular formula C12H11FN2O3 B2818131 Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate CAS No. 1385392-63-1

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate

Cat. No.: B2818131
CAS No.: 1385392-63-1
M. Wt: 250.229
InChI Key: FRPVOEZWRRLBFC-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate is an organic compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.229 g/mol. This compound is characterized by the presence of a cyanomethyl group, a fluorobenzoyl group, and an aminoacetate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Condensation: The active hydrogen on C-2 of the cyanoacetamide moiety can take part in condensation reactions to form various heterocyclic compounds.

Scientific Research Applications

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in organic chemistry.

    Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate can be compared with other cyanoacetamide derivatives, such as:

    N-aryl cyanoacetamides: These compounds have similar structural features and reactivity but differ in their specific substituents and biological activities.

    N-heteryl cyanoacetamides: These derivatives also share structural similarities but have different heterocyclic moieties, leading to varied chemical and biological properties.

Biological Activity

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a cyanomethyl group attached to a benzamide structure, with a fluorine substituent on the aromatic ring. Its molecular formula is C₁₁H₁₃F₁N₂O₂, and it has a molecular weight of approximately 222.24 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are critical factors influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic targets. Research indicates that this compound may act as an inhibitor for certain enzymes by binding to their active sites, thus blocking their function. The cyano and fluorobenzoyl groups are essential for enhancing the binding affinity and specificity towards these targets.

Anticancer Activity

This compound has been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast cancer cells, where it induced apoptosis and inhibited cell cycle progression.

Antimicrobial Properties

This compound also exhibits antimicrobial activity. Preliminary studies suggest that it possesses the ability to inhibit the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

Another area of interest is its potential anti-inflammatory effects. Research indicates that this compound may reduce inflammation markers in various models, suggesting its utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with similar compounds was conducted. Below is a summary table highlighting key differences:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundYesYesEnzyme inhibition via active site binding
Cyanomethyl 2-[(3-chlorobenzoyl)amino]acetateModerateNoUnknown
Cyanomethyl 2-[(3-bromobenzoyl)amino]acetateModerateYesEnzyme inhibition

This table illustrates that while several compounds exhibit anticancer or antimicrobial properties, this compound stands out due to its dual activity and well-defined mechanism of action.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis through caspase activation pathways.
  • Case Study on Antimicrobial Effects : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity at low concentrations, suggesting potential for development as an antibiotic agent.

Properties

IUPAC Name

methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-18-11(16)8-15(7-6-14)12(17)9-4-2-3-5-10(9)13/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPVOEZWRRLBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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